N-(4-bromophenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
- This compound belongs to the class of benzothiadiazine derivatives . Its chemical structure consists of a benzothiadiazine core with a 4-bromophenyl substituent and a carboxamide group.
- The systematic name is quite a mouthful, so let’s break it down:
N-(4-bromophenyl): Indicates the substitution at the nitrogen atom with a 4-bromophenyl group.
4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide: Describes the fused benzothiadiazine ring system with an isobutyl and a methyl group, along with the carboxamide functionality.
1,1-dioxide: Refers to the presence of two oxygen atoms as a dioxide group.
- This compound may have interesting biological and pharmacological properties due to its structural features.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via cyclization reactions starting from appropriate precursors.
Reaction Conditions: Specific conditions depend on the synthetic route, but they typically involve heating, acid catalysis, and purification steps.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, such as hydroxylated or halogenated forms.
Scientific Research Applications
Biology: Investigating its interactions with biological molecules (enzymes, receptors) and potential therapeutic effects.
Medicine: Assessing its pharmacological properties, toxicity, and potential as a drug candidate.
Industry: Possible applications in materials science, catalysis, or as intermediates in drug synthesis.
Mechanism of Action
- The exact mechanism remains elusive, but it likely involves interactions with cellular targets. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
Uniqueness: Its specific combination of substituents (4-bromophenyl, isobutyl, and methyl) sets it apart.
Similar Compounds: Other benzothiadiazine derivatives, such as hydrochlorothiazide (a diuretic) and chlorothiazide (used for hypertension), share structural similarities.
Properties
Molecular Formula |
C19H20BrN3O3S |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H20BrN3O3S/c1-12(2)11-23-13(3)22-27(25,26)18-10-14(4-9-17(18)23)19(24)21-16-7-5-15(20)6-8-16/h4-10,12H,11H2,1-3H3,(H,21,24) |
InChI Key |
IQEHSDRXXVHNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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